![molecular formula C11H18BrNO2 B2683131 tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2002785-62-6](/img/structure/B2683131.png)
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(bromomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a bromomethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a nitroolefin, followed by reduction and cyclization steps.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the bromomethyl group can yield aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Reduction: Products include alcohols and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The unique structural features of tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate make it a promising candidate in medicinal chemistry:
- Drug Development : The compound serves as a building block for synthesizing novel nitrogen-containing heterocycles, which are often bioactive.
- Potential Therapeutics : Its derivatives may exhibit pharmacological activities, including anti-inflammatory and analgesic effects, making them candidates for further investigation in drug design.
Case Studies and Research Findings
Recent studies have highlighted the importance of azabicyclic compounds in drug discovery:
- Synthesis and Functionalization : Research has demonstrated efficient synthetic pathways for generating 1-azabicyclo[2.1.1]hexanes from simpler precursors, showcasing their versatility in producing larger, conformationally rigid heterocycles that can be further functionalized for therapeutic applications .
- Mechanistic Insights : Investigations into the reaction mechanisms reveal that the bromomethyl group significantly influences reactivity patterns, allowing for selective transformations that are crucial in pharmaceutical synthesis .
Applications in Organic Synthesis
Beyond medicinal chemistry, this compound finds applications in organic synthesis:
- Synthetic Intermediates : It acts as an intermediate for constructing complex organic molecules, especially those containing nitrogen functionalities.
- Catalysis : The compound can participate in catalytic reactions where its unique bicyclic structure enhances reaction rates and selectivity.
Wirkmechanismus
The mechanism by which tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The bicyclic structure can also interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic.
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Features an aminomethyl group, which can engage in different types of chemical reactions.
Uniqueness
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the bromomethyl group, which is a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis. Its rigid bicyclic structure also imparts distinct steric and electronic properties that can be leveraged in the design of new molecules.
Biologische Aktivität
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2002785-62-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H18BrNO2
- Molecular Weight : 276.17 g/mol
- Structure : The compound features a bicyclic structure with a bromomethyl group and a tert-butyl ester, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis.
- Cytotoxic Effects : Research indicates that azabicyclic compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Receptor Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and pain.
Antimicrobial Activity
A study investigated the antimicrobial effects of structurally related azabicyclic compounds against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may possess similar properties .
Cytotoxicity
In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines significantly. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HeLa | 15 | Apoptosis via caspase activation |
B | MCF-7 | 20 | Oxidative stress induction |
Receptor Binding Studies
Binding affinity studies showed that the compound interacts with opioid receptors, which may explain its potential analgesic properties .
Eigenschaften
IUPAC Name |
tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRWDVFFQWEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.